molecular formula C24H30N6O2 B8103333 Cdk12-IN-E9

Cdk12-IN-E9

Katalognummer B8103333
Molekulargewicht: 434.5 g/mol
InChI-Schlüssel: CDCHESFKYUNJPV-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cdk12-IN-E9 is a useful research compound. Its molecular formula is C24H30N6O2 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cdk12-IN-E9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cdk12-IN-E9 including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Role in Overcoming Drug Resistance in Cancers : A study by Gao et al. (2017) demonstrated that the inhibitor E9 can overcome resistance mechanisms in cancer treatments. This inhibitor targets CDK12 and is effective against neuroblastoma and lung cancer by evading ABC transporter-mediated drug efflux, a common resistance mechanism (Gao et al., 2017).

  • Impact on Breast Cancer Cell Invasion and mRNA Splicing : Tien et al. (2017) found that CDK12 regulates alternative last exon mRNA splicing and is critical for breast cancer cell invasion. Their research highlights CDK12's specific role in modulating gene expression relevant to cancer progression (Tien et al., 2017).

  • Potential as a Therapeutic Target : Lui et al. (2018) discussed CDK12's role in transcriptional and post-transcriptional processes, suggesting its potential as a therapeutic target in various cancers. The study highlights CDK12's influence on gene expression related to DNA damage response and genomic stability (Lui et al., 2018).

  • CDK12 and Breast Cancer Stemness : Peng et al. (2019) showed that overexpression of CDK12 promotes breast cancer progression and maintains cancer stemness by activating specific signaling pathways. This suggests CDK12's role in the initiation and progression of breast cancer (Peng et al., 2019).

  • CDK12 in Tumorigenesis : Studies by Paculova et al. (2017) and Liu et al. (2020) highlighted the emerging roles of CDK12 in tumorigenesis. CDK12 mutations and amplifications are associated with various malignancies, and targeting CDK12 is a promising strategy for cancer therapy (Paculova et al., 2017), (Liu et al., 2020).

  • CDK12 and Genomic Stability in Ovarian Cancer : Popova et al. (2016) discussed CDK12's role in ovarian cancer, showing its association with a distinct genomic instability pattern, characterized by tandem duplications, which is important in understanding its function in genome maintenance and oncogenesis (Popova et al., 2016).

  • CDK12 Inhibitors as Therapeutics : Jiang et al. (2021) reported on the development and characterization of CDK12-specific degraders, demonstrating their potent antiproliferative effects and potential as therapeutic agents in cancer treatment (Jiang et al., 2021).

  • CDK12 in Advanced Prostate Cancer : Nguyen et al. (2020) and Reimers et al. (2020) highlighted the significance of CDK12 alterations in prostate cancer, showing its association with more aggressive clinical features and poor survival outcomes, thus emphasizing its potential as a target for therapy (Nguyen et al., 2020), (Reimers et al., 2020).

Eigenschaften

IUPAC Name

N-[3-[[3-ethyl-5-[(2S)-2-(2-hydroxyethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O2/c1-3-17-16-25-30-22(26-18-8-7-9-19(14-18)27-23(32)4-2)15-21(28-24(17)30)29-12-6-5-10-20(29)11-13-31/h4,7-9,14-16,20,26,31H,2-3,5-6,10-13H2,1H3,(H,27,32)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCHESFKYUNJPV-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2N=C(C=C(N2N=C1)NC3=CC(=CC=C3)NC(=O)C=C)N4CCCCC4CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2N=C(C=C(N2N=C1)NC3=CC(=CC=C3)NC(=O)C=C)N4CCCC[C@H]4CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cdk12-IN-E9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cdk12-IN-E9
Reactant of Route 2
Reactant of Route 2
Cdk12-IN-E9
Reactant of Route 3
Reactant of Route 3
Cdk12-IN-E9
Reactant of Route 4
Reactant of Route 4
Cdk12-IN-E9
Reactant of Route 5
Cdk12-IN-E9
Reactant of Route 6
Cdk12-IN-E9

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.